1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials to form the chromeno[2,3-c]pyrrole core structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated reagent.
Methoxylation: The methoxy group is typically introduced through an etherification reaction using methanol or a methoxy-containing reagent.
Attachment of the Morpholinylpropyl Group: The morpholinylpropyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: The compound could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
- 1-(4-Chlorophenyl)-3-morpholin-4-yl-urea
- 3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its chromeno[2,3-c]pyrrole core structure
Properties
Molecular Formula |
C25H25ClN2O5 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-18-7-8-19-20(15-18)33-24-21(23(19)29)22(16-3-5-17(26)6-4-16)28(25(24)30)10-2-9-27-11-13-32-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |
InChI Key |
KRPXZPXDLZYIGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCCN5CCOCC5 |
Origin of Product |
United States |
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